diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate
Description
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate is a quinoline-based organophosphorus compound featuring a phosphonate ester group at the 2-position of the quinoline ring. The structure includes a 3-chloro substituent, a 6-methyl group, and a 4-(4-methylphenyl)amino moiety. The phosphonate group enhances solubility and bioavailability, making it a critical functional group for drug design .
Properties
IUPAC Name |
3-chloro-2-diethoxyphosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN2O3P/c1-5-26-28(25,27-6-2)21-19(22)20(23-16-10-7-14(3)8-11-16)17-13-15(4)9-12-18(17)24-21/h7-13H,5-6H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSLCIERLMJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=NC2=C(C=C(C=C2)C)C(=C1Cl)NC3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups through electrophilic substitution reactions. The final step involves the phosphonation of the quinoline derivative using diethyl phosphite under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s quinoline core distinguishes it from other diethyl phosphonate derivatives. For example:
- Aromatic Systems: Phenyl-based analogs: Compounds such as diethyl [(4-chloro-2-nitrophenyl amino)(4-hydroxy-3-methoxyphenyl)methyl]phosphonate (Compound 9) and diethyl [(3,4-dimethoxy phenyl amino)(4-hydroxy-3-methoxyphenyl)methyl]phosphonate (Compound 10) lack the fused heterocyclic quinoline ring, instead incorporating substituted phenyl groups . Quinazoline-based analogs: Diethyl (S)-(2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate (NCATS compound) shares a heterocyclic core but replaces quinoline with quinazoline, which alters electronic properties and binding interactions .
Substituent Effects
- Halogen and Methyl Groups: The 3-chloro and 6-methyl substituents on the quinoline ring may enhance lipophilicity compared to methoxy or nitro groups in phenyl-based analogs (e.g., Compound 9, 13) .
Antioxidant Activity
- Compound 4e (diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate) demonstrates radical-scavenging activity in DPPH, NO, and H₂O₂ assays due to electron-withdrawing groups (e.g., nitro, trifluoromethyl) .
Antiproliferative Potential
- Quinazoline-based phosphonates (e.g., NCATS compound) show antiproliferative activity linked to kinase inhibition. The quinoline core in the target compound could similarly target DNA topoisomerases or tyrosine kinases .
Structural-Activity Relationships (SAR)
- Quinoline vs. Quinazoline: Quinoline’s nitrogen at the 1-position may improve DNA intercalation compared to quinazoline’s dual nitrogen atoms, which favor ATP-binding pockets in kinases .
- Phosphonate Position: The 2-position phosphonate in the target compound may optimize steric accessibility compared to α-ketiminophosphonates (), which are bulkier and less membrane-permeable .
Biological Activity
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20ClN2O4P
- Molecular Weight : 388.79 g/mol
This compound features a quinoline core, which is known for its biological activity, particularly in cancer therapy.
Quinoline derivatives, including this compound, have been shown to interact with several biological targets:
- Topoisomerase Inhibition : Many quinoline derivatives inhibit topoisomerase enzymes, which play a critical role in DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells.
- Kinase Inhibition : The compound may also exhibit activity against various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : By triggering apoptotic pathways, the compound can promote cell death in malignant cells while sparing normal cells.
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of this compound against different cancer cell lines. The results indicate promising activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 9.5 | Significant inhibition |
| MDA-MB-231 (Breast) | 8.3 | Moderate cytotoxicity |
| PC3 (Prostate Cancer) | 7.2 | Strong growth inhibition |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potential as an anticancer agent.
Case Studies
- Study on HCT116 Cells : A recent investigation assessed the effects of this compound on HCT116 colon cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to controls .
- Mechanistic Insights : In another study focusing on prostate cancer cells (PC3), the compound was shown to inhibit cell proliferation significantly by disrupting the cell cycle at the G1 phase, effectively preventing tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the functionalization of the quinoline core. Key steps include:
- Arbuzov reaction for introducing the phosphonate group using diethyl phosphite and halogenated intermediates under reflux conditions (e.g., anhydrous THF at 80°C) .
- Nucleophilic substitution to attach the 4-methylphenylamino group, requiring precise control of pH and temperature to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substituent positions and phosphonate integration .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., C–H···O interactions between quinoline and phosphonate groups) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] at m/z 443.12) .
Q. What are the primary chemical reactivity profiles of this compound under varying conditions?
- Reactivity Insights :
- Hydrolysis : The phosphonate ester is stable under acidic conditions but hydrolyzes in basic media (e.g., NaOH/EtOH, 60°C) to yield phosphonic acid derivatives .
- Redox Reactions : The quinoline moiety undergoes oxidation with KMnO (aq. HSO) to form N-oxide derivatives, while the phosphonate group remains inert .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?
- Mechanistic Studies :
- Fluorescence Quenching Assays : Measure binding constants (e.g., ) with proteins like P9-1 using Stern-Volmer analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for enzyme inhibition (e.g., carbon-phosphorus lyase) .
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) to rationalize competitive inhibition patterns .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar phosphonate derivatives?
- Data Reconciliation Strategies :
- Meta-Analysis : Compare IC values across studies, controlling for assay conditions (e.g., pH, co-solvents) .
- Structure-Activity Relationship (SAR) Modeling : Identify substituents (e.g., 4-methylphenyl vs. chlorophenyl) that correlate with potency variations .
- Reproducibility Checks : Validate conflicting results using standardized protocols (e.g., fixed enzyme concentrations in inhibition assays) .
Q. What advanced techniques are employed to study the compound’s stability and degradation in biological matrices?
- Stability Profiling :
- LC-MS/MS : Track degradation products in simulated physiological fluids (e.g., phosphate-buffered saline at 37°C) .
- Accelerated Stability Testing : Expose the compound to oxidative (HO) and photolytic (UV light) stress to identify major breakdown pathways .
Methodological Notes
- Synthetic Optimization : Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction times by 40% compared to conventional heating .
- Toxicological Screening : Prioritize in vitro assays (e.g., Ames test, micronucleus assay) to assess genotoxicity before in vivo studies .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
